molecular formula C21H21NO4 B2911220 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one CAS No. 903184-91-8

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one

Cat. No.: B2911220
CAS No.: 903184-91-8
M. Wt: 351.402
InChI Key: CUFSLWZHTXGJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(Morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative designed for biochemical research. This compound features a morpholinoethoxy chain attached at the 7-position of the core 3-phenyl-4H-chromen-4-one scaffold. The incorporation of the morpholine ring, a common pharmacophore in medicinal chemistry, is intended to enhance the molecule's physicochemical properties and biological interaction potential. While specific biological data for this exact compound requires confirmation from the product analysis sheet, its structural design suggests significant research value. Based on studies of closely related compounds, this molecule is anticipated to be of interest for investigating antiproliferative and antibacterial activities. Research on analogous apigenin derivatives, which share the same core structure, has demonstrated that modifications at the 7-position with nitrogen-containing groups can significantly enhance activity against various human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, as well as against Gram-positive and Gram-negative bacteria . The mechanism of action for such flavone derivatives often involves the induction of apoptosis and inhibition of cancer cell proliferation, making them valuable tools for oncology research . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21-18-7-6-17(25-13-10-22-8-11-24-12-9-22)14-20(18)26-15-19(21)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFSLWZHTXGJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one typically involves the reaction of 3-phenylchromen-4-one with 2-(morpholin-4-yl)ethanol in the presence of a suitable base. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: The ethoxy and morpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-4-one derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-4-one core and morpholine moiety. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one can be contextualized by comparing it to analogs with modifications in the ethoxy side chain, phenyl substituents, or chromen-4-one core. Below is a detailed analysis:

Substituent Variations at Position 7
Compound Name Substituent at Position 7 Molecular Weight Key Pharmacological Activity Reference
This compound 2-(Morpholin-4-yl)ethoxy 379.43 g/mol Potential AChE/BuChE inhibition (inferred)
3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.HBr (14) 2-(Piperidin-1-yl)ethoxy 442.31 g/mol AChE IC₅₀: 12.3 µM; BuChE IC₅₀: 8.7 µM
3-(4-Hydroxyphenyl)-7-(2-(pyrrolidin-1-yl)ethoxy)-4H-chromen-4-one.HBr (15) 2-(Pyrrolidin-1-yl)ethoxy 428.29 g/mol AChE IC₅₀: 9.8 µM; BuChE IC₅₀: 6.4 µM
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one 2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy 436.46 g/mol Not reported; likely CNS-targeted

Key Findings :

  • Replacement of morpholine with piperidine or pyrrolidine (compounds 14 and 15 ) enhances cholinesterase inhibitory activity, suggesting smaller aliphatic amines improve target binding .
Substituent Variations at Position 3
Compound Name Substituent at Position 3 Molecular Weight Notable Properties Reference
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-Methoxyphenyl + trifluoromethyl 356.27 g/mol Enhanced lipophilicity (CF₃ group)
7-Ethoxy-3-phenyl-4H-chromen-4-one Phenyl 280.31 g/mol Simpler structure; lower molecular weight
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 4-Chlorophenyl + methyl 300.74 g/mol Antipsychotic potential (inferred)

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce aqueous solubility .
  • Halogenated phenyl groups (e.g., 4-chlorophenyl in ) are associated with improved receptor affinity in CNS disorders .
Core Modifications
Compound Name Core Structure Key Feature Pharmacological Relevance Reference
7-[[2,3-Difluoro-4-[2-[2-...ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo...carboxamide Diazaspiro[4.5]decene derivative Macrocyclic + fluorinated groups Antibacterial/antiviral activity
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one Morpholinomethyl at position 8 Dual substituent complexity Undisclosed, likely multitarget

Key Findings :

  • Macrocyclic derivatives () exhibit divergent biological activities unrelated to chromen-4-one’s typical CNS effects, highlighting scaffold-dependent pharmacology .
  • The morpholinomethyl group in introduces spatial bulk, which may interfere with enzyme binding compared to the parent compound .

Biological Activity

7-[2-(morpholin-4-yl)ethoxy]-3-phenyl-4H-chromen-4-one, a compound belonging to the chromene class, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy in various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol

The presence of a morpholine group is significant as it often enhances solubility and bioavailability in biological systems.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Apoptosis Induction : Many chromene derivatives are known to induce apoptosis in cancer cells. For instance, studies have shown that related compounds can trigger apoptotic pathways via caspase activation and mitochondrial dysfunction .
  • Inhibition of Cell Growth : The compound has been observed to inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve disruption of tubulin polymerization, similar to other chromene derivatives .

Efficacy in Cancer Cell Lines

A summary of the biological activity of this compound is presented in the table below:

Cell Line IC50 (µM) Mechanism Reference
T47D (Breast Cancer)0.3Apoptosis induction
HepG2 (Liver Cancer)8.3Inhibition of Raf1 and JNK1 kinases
MCF7 (Breast Cancer)Not specifiedPotential growth inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene scaffold can significantly affect biological activity. For example, substituents at the 7-position may enhance potency against specific cancer types by improving binding affinity to target proteins involved in cell cycle regulation .

Case Studies and Research Findings

  • Induction of Apoptosis : A study highlighted that derivatives of chromenes with similar structures demonstrated significant apoptosis induction in T47D cells with an EC50 value as low as 2 nM . This suggests that structural modifications can lead to enhanced anticancer properties.
  • Dual Kinase Inhibition : Another investigation into related compounds showed promising results as dual inhibitors of Raf1 and JNK1 kinases, which are pivotal in cancer progression. The compound's ability to inhibit these kinases indicates a multifaceted approach to cancer treatment .
  • Telomerase Inhibition : Recent research has also indicated that some chromene derivatives possess telomerase inhibitory activity, which is crucial for limiting the proliferation of cancer cells .

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